molecular formula C7H15N3O2 B13059914 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13059914
M. Wt: 173.21 g/mol
InChI Key: NQKSXWKGUVDWAI-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1696471-37-0) is a specialist tetrahydropyrimidine (THPM) building block with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is part of the 1,4,5,6-tetrahydropyrimidine family, a class of nitrogen-containing heterocycles known for their significant and wide-ranging pharmacological activities . Tetrahydropyrimidines are synthesized via the historic Biginelli reaction and are recognized as privileged structures in medicinal chemistry due to their diverse biological profiles . Research into tetrahydropyrimidine analogs has demonstrated potent biological activities, including antimicrobial effects against various bacteria and fungi, as well as promising anticancer activity against tumor cell lines such as HeLa, K562, and MDA-MB-231 . The dimethoxymethyl substituent on the tetrahydropyrimidine ring may influence the compound's properties and reactivity, making it a valuable intermediate for further chemical exploration . This product is intended for use in research and development laboratories as a key synthetic intermediate for constructing more complex molecules, for biological screening in drug discovery projects, and for mechanistic studies in medicinal chemistry . It is offered with a high purity specification (typically ≥95%) and must be stored according to recommended conditions to maintain stability . 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C7H15N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h5-6H,3-4H2,1-2H3,(H3,8,9,10)

InChI Key

NQKSXWKGUVDWAI-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCN=C(N1)N)OC

Origin of Product

United States

Preparation Methods

Synthesis via Pyrimidine Derivatives and Dimethyl Acetal Chemistry

A common approach involves starting from pyrimidine derivatives, such as 2-amino-4,6-dihydroxypyrimidine, followed by methylation with dimethyl carbonate or dimethyl acetal reagents to introduce the dimethoxymethyl group.

Typical procedure:

  • Step 1: Preparation of 2-amino-4,6-dihydroxypyrimidine by hydrolysis or amination of precursor pyrimidines under controlled pH (5-6) and temperature (40-60 °C).
  • Step 2: Methylation with dimethyl carbonate under pressure (2-4 MPa) at elevated temperatures (100-200 °C) for 4-20 hours in an autoclave to afford 2-amino-4,6-dimethoxypyrimidine intermediates.
  • Step 3: Refluxing the crude product in ethyl acetate at 70-90 °C for 30 minutes followed by recrystallization to purify the product.

This method yields the dimethoxymethyl substituent on the pyrimidine ring and is scalable with typical yields around 5% for pure isolated product in early reports, though optimization can improve this significantly.

Direct Alkylation and Substitution Reactions

Alkylation of nitrogen nucleophiles with alkyl halides or dimethoxymethylating agents under controlled conditions (temperature 60-80 °C, reaction times 8-10 hours) can afford the desired substitution pattern:

  • Use of sodium methoxide or sodium hydride as base catalysts.
  • Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures reaction completeness and purity.
  • Post-reaction workup involves filtration, washing, drying, and recrystallization to isolate the product with high purity.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions Reagents/Materials Yield (%) Notes
Formation of 2-amino-4,6-dihydroxypyrimidine pH 5-6, 40-60 °C, aqueous workup Pyrimidine precursors, HCl ~70-80 Filtration and drying critical
Methylation with dimethyl carbonate 100-200 °C, 2-4 MPa, 4-20 h Dimethyl carbonate, autoclave 5-50 Pressure vessel required, optimization needed
Reflux in ethyl acetate 70-90 °C, 0.5 h Ethyl acetate 80-90 Purification by recrystallization
Reductive amination Room temp to 80 °C, hours Aldehyde/ketone, NH3, NaBH3CN 70-85 Selective amination, hydride reduction
Alkylation with dimethoxymethyl halides 60-80 °C, 8-10 h Alkyl halides, NaOMe or NaH 75-90 Requires excess base, TLC/NMR monitoring

Mechanistic Insights and Reaction Monitoring

  • The methylation involves nucleophilic attack of the hydroxyl groups on the pyrimidine ring by dimethyl carbonate, forming methyl ethers.
  • Reductive amination proceeds via imine intermediates, which are reduced to amines by hydride transfer.
  • Alkylation reactions follow an SN2 mechanism with nitrogen nucleophiles attacking alkyl halides.
  • Reaction progress is typically monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm conversion and purity.

Summary of Research Findings

  • The synthesis of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is feasible through multi-step reactions involving pyrimidine derivatives.
  • Pressure-assisted methylation with dimethyl carbonate is a key step to introduce the dimethoxymethyl group.
  • Reductive amination and alkylation provide routes to install the amino group efficiently.
  • Reaction parameters such as temperature, pressure, reaction time, and stoichiometry critically impact yield and purity.
  • Purification by recrystallization and characterization by NMR and TLC are essential for obtaining high-quality product.
  • Yields can vary widely depending on optimization but typically exceed 70% in well-controlled procedures.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound

Scientific Research Applications

Pharmacological Applications

Research has indicated that tetrahydropyrimidine derivatives, including 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine, exhibit significant biological activities. Notable applications include:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as an anticancer drug.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.

Synthetic Methodologies

The synthesis of 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through various chemical reactions. Common synthetic routes include:

  • Condensation Reactions : The compound can be synthesized via the condensation of appropriate aldehydes and amines under acidic conditions.
  • Cyclization Processes : Cyclization reactions involving diaminomaleonitrile and dimethoxymethyl derivatives have been reported to yield this tetrahydropyrimidine derivative effectively.
  • Functionalization Techniques : Post-synthesis modifications allow for the introduction of additional functional groups to enhance biological activity or solubility.

Case Studies

Several studies have documented the applications and effects of 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The research highlighted its potential as a lead compound for developing novel antibiotics.
  • Cancer Research : In vitro experiments indicated that treatment with 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine led to a marked decrease in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotection Study : A recent investigation found that this compound could mitigate oxidative stress-induced damage in neuronal cells by enhancing antioxidant enzyme activity and reducing reactive oxygen species levels.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key substituents and their positions in related 1,4,5,6-tetrahydropyrimidin-2-amine derivatives:

Compound Name Substituent at 6-Position Additional Functional Groups Key Applications/Activities Reference ID
Target Compound: 6-(Dimethoxymethyl)-... Dimethoxymethyl None Inferred: Potential gas separation or H2 receptor modulation N/A
6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine Methyl None High CO2/N2 selectivity in polyimide membranes
N-[3-(1H-Imidazol-4-yl)propyl]-... (145) Propyl-linked imidazole Imidazolylpropyl side chain Histamine H2 receptor agonism
(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine 4-Methoxybenzyl Methoxybenzyl group H1-antihistaminic activity (guinea pig trachea)
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine 3-Methylphenyl Aryl substituent Discontinued; structural studies
Abafungin (N-[4-[2-(2,4-Dimethylphenoxy)phenyl]-thiazol-2-yl]-...) Thiazolyl-imino linkage Complex heterocyclic substituent Antifungal agent
Key Observations:
  • The dimethoxymethyl group in the target compound may enhance solubility and steric bulk compared to simpler substituents like methyl or aryl groups.
  • Imidazole- or thiazole-containing analogs (e.g., 145, abafungin) exhibit receptor-specific activity (H2 agonism, antifungal) due to their ability to mimic biological ligands .
  • Aryl-substituted derivatives (e.g., 3-methylphenyl) are less explored but highlight the scaffold’s adaptability for diverse applications .
Gas Separation Membranes
  • 6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine demonstrates exceptional CO2/N2 selectivity in polyimide membranes, attributed to its rigid yet flexible tetrahydropyrimidine core and hydrogen-bonding interactions .
Histamine Receptor Modulation
  • Compound 145 (imidazole-linked) acts as a potent H2 receptor agonist, with stability and selectivity attributed to the cyclic guanidine structure and imidazole side chain .
  • (4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine shows H1 receptor antagonism, suggesting substituent-dependent receptor specificity .
Antifungal Activity
  • Abafungin leverages a thiazole-pyrimidine hybrid structure for antifungal action, highlighting the importance of extended conjugation and heterocyclic diversity .

Biological Activity

6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound belonging to the class of tetrahydropyrimidines. Its unique structure, characterized by a tetrahydropyrimidine ring with a dimethoxymethyl substituent and an amino group, suggests potential biological activities that merit detailed examination. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various microorganisms. In vitro studies have shown that 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine displays substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown promising results in inhibiting the proliferation of various cancer cells. For instance, in assays conducted on breast carcinoma cell lines (MCF-7), the compound exhibited an IC50 value of approximately 10 µg/mL.

Table 2: Cytotoxicity of 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of 6-(dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is believed to be mediated through multiple pathways:

  • DNA Interaction : The compound may interact with DNA molecules, leading to disruptions in replication and transcription.
  • Caspase Activation : It has been shown to activate caspases involved in apoptosis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on human leukemia cells (K562). The results indicated that treatment with varying concentrations led to significant cytotoxic effects and apoptosis induction as evidenced by flow cytometric analysis.

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